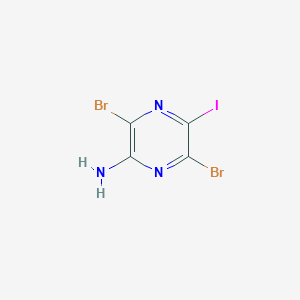
3,6-Dibromo-5-iodopyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-5-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2Br2IN3 and a molecular weight of 378.79 g/mol . It is a halogenated pyrazine derivative, characterized by the presence of bromine and iodine atoms attached to the pyrazine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-5-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 5-iodopyrazin-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-5-iodopyrazin-2-amine is primarily related to its ability to interact with specific molecular targets. The halogen atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dibromopyrazin-2-amine: Similar structure but lacks the iodine atom.
5-Iodopyrazin-2-amine: Similar structure but lacks the bromine atoms.
3,6-Dichloropyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine and iodine.
Uniqueness
3,6-Dibromo-5-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring. This combination of halogens imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C4H2Br2IN3 |
|---|---|
Poids moléculaire |
378.79 g/mol |
Nom IUPAC |
3,6-dibromo-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-3(7)9-2(6)4(8)10-1/h(H2,8,10) |
Clé InChI |
NVXNTPUEIHEMNP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(C(=N1)Br)I)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


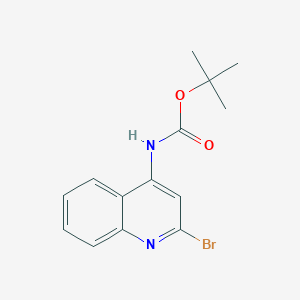
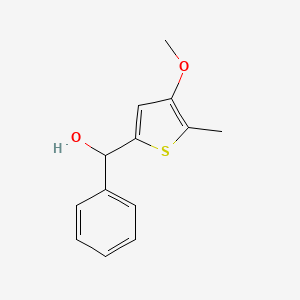
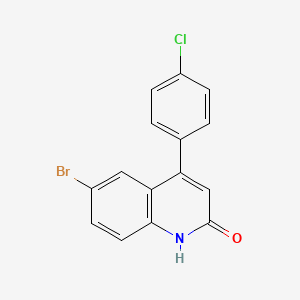
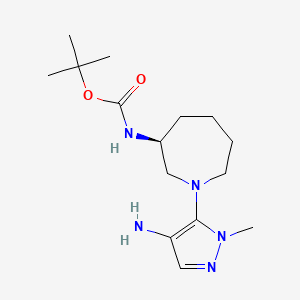
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)

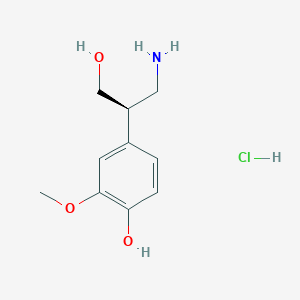
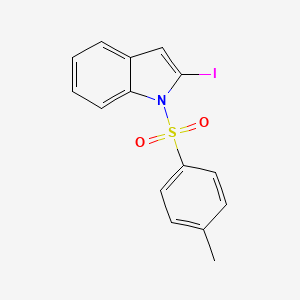
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)




